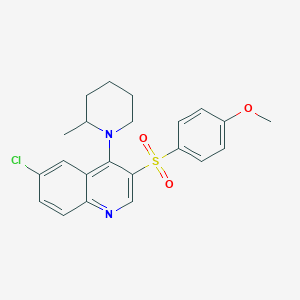

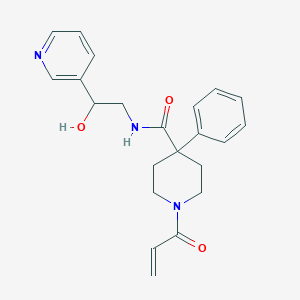

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(2-methylpiperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GSK369796 and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Green Synthesis and Antibacterial Activity

Research into novel quinoxaline derivatives, closely related to the specified compound, highlighted efficient synthesis methods and evaluated antibacterial activities. A study demonstrated the synthesis of different quinoxalines through reactions involving o-phenylene diamine and 2-bromoacetophenones, leading to quinoxaline sulfonamides with significant antibacterial activities against Staphylococcus spp. and Escherichia coli bacteria (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Molecular Structure and Synthetic Routes

The synthesis of isothiazoloquinolone derivatives showcased the production of compounds with broad-spectrum antibacterial properties, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This research provided insights into synthetic methods free from chromatographic purification, suitable for large-scale synthesis (Hashimoto et al., 2007).

Fluorescence and Quantum Chemical Investigations

Another study focused on the synthesis and crystallization of new quinoline derivatives starting from eugenol, revealing their fluorescent properties which are pH-dependent. The fluorescence intensity was notably affected by the presence of Zn2+ ions, suggesting potential applications in fluorescence-based sensing (Le et al., 2020).

Antimicrobial and Antimalarial Agents

Quinoline-based 1,2,3-triazoles were synthesized and exhibited promising antimicrobial and antimalarial activities. The research emphasized the synthetic route from commercially available precursors to the final compounds, highlighting their structural elucidation and biological activity screenings (Parthasaradhi et al., 2015).

Antituberculosis Agents

Research on quinoxaline-2-carboxylate 1,4-dioxide derivatives evaluated their antituberculosis activity, demonstrating the impact of substituents on the quinoxaline nucleus on in vitro activity. Some compounds were active against drug-resistant strains of M. tuberculosis, presenting a promising lead for new antituberculosis agents (Jaso et al., 2005).

properties

IUPAC Name |

6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(2-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-16(23)6-11-20(19)24-14-21(22)29(26,27)18-9-7-17(28-2)8-10-18/h6-11,13-15H,3-5,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWLNIKOJZUWLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2515889.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/no-structure.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2515901.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)